5-(3-Chlorophenyl)-4-methylpyridin-2-amine
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Overview
Description
5-(3-Chlorophenyl)-4-methylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a 3-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4-methylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-methylpyridine.
Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with 4-methylpyridine in the presence of a suitable catalyst, such as piperidine, to form the intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using a palladium or platinum catalyst under hydrogen gas to reduce the intermediate compound.
Automated Synthesis: Employing automated synthesizers to control reaction parameters precisely and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-(3-Chlorophenyl)-4-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-2-methylpyridine: Similar structure but with a different position of the methyl group.
4-(3-Chlorophenyl)-2-methylpyridine: Another positional isomer with the methyl group at a different location.
5-(4-Chlorophenyl)-4-methylpyridin-2-amine: Similar compound with the chlorine atom at a different position on the phenyl ring.
Uniqueness
5-(3-Chlorophenyl)-4-methylpyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-(3-chlorophenyl)-4-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-5-12(14)15-7-11(8)9-3-2-4-10(13)6-9/h2-7H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPLRGZAMXFLTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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